N-Trityl-L-glutamic acid
Overview
Description
N-Trityl-L-glutamic acid is a compound with the molecular formula C24H23NO4 and a molecular weight of 389.44400 . It is also known by other names such as (2S)-2-(tritylamino)pentanedioic acid . The trityl group in this compound is known for its various uses such as a protective group, a catalyst for C–C bond formation, and in polymer and peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of aliphatic and aromatic secondary and tertiary N-tritylamines with lithium powder and a catalytic amount of naphthalene, leading to reductive detritylation affording the corresponding amines . This process has been documented in the literature .Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 389.16300 .Chemical Reactions Analysis
The trityl group in this compound can be selectively removed in the presence of an allyl or a benzyl group . This process involves the reaction of N-tritylamines with lithium powder and a catalytic amount of naphthalene .Mechanism of Action
While the specific mechanism of action for N-Trityl-L-glutamic acid is not explicitly mentioned in the search results, it’s worth noting that glutamic acid, a component of this compound, is the most widespread neurotransmitter in brain function. It acts as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(tritylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPIRNLBYNVMIY-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456787 | |
Record name | N-TRITYL-L-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80514-73-4 | |
Record name | N-TRITYL-L-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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